2-Fluoro-6-(trifluoromethyl)aniline

Catalog No.
S666468
CAS No.
144851-61-6
M.F
C7H5F4N
M. Wt
179.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-(trifluoromethyl)aniline

CAS Number

144851-61-6

Product Name

2-Fluoro-6-(trifluoromethyl)aniline

IUPAC Name

2-fluoro-6-(trifluoromethyl)aniline

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

InChI

InChI=1S/C7H5F4N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2

InChI Key

CQSFHEFEKDRLKE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)N)C(F)(F)F

Canonical SMILES

C1=CC(=C(C(=C1)F)N)C(F)(F)F
  • Fluorinated Building Block

    The presence of fluorine atoms in its structure introduces several desirable features, including increased lipophilicity (fat solubility), metabolic stability, and enhanced binding affinity to biological targets. These properties make 2-fluoro-6-(trifluoromethyl)aniline a valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials [].

  • Pharmaceutical Research

    The aforementioned properties make 2-fluoro-6-(trifluoromethyl)aniline a promising candidate for the development of new drugs. Studies have explored its potential in various therapeutic areas, including:

    • Antimicrobial agents: Research suggests that 2-fluoro-6-(trifluoromethyl)aniline derivatives exhibit activity against various bacterial and fungal strains [].
    • Anticancer agents: Studies have investigated the potential of 2-fluoro-6-(trifluoromethyl)aniline derivatives as anticancer agents due to their ability to target specific cancer cell signaling pathways [].
  • Material Science Research

    The unique properties of 2-fluoro-6-(trifluoromethyl)aniline also hold promise for applications in material science. Research is ongoing to explore its potential use in:

    • Organic electronics: The compound's ability to form stable π-conjugated systems makes it a potential candidate for the development of organic light-emitting diodes (OLEDs) and organic solar cells [].
    • Liquid crystals: The introduction of fluorine atoms can influence the liquid crystalline properties of the molecule, making it potentially useful in the development of new display technologies.

2-Fluoro-6-(trifluoromethyl)aniline is an aromatic amine characterized by the presence of a fluorine atom and a trifluoromethyl group on the benzene ring. Its molecular formula is C7_7H5_5F4_4N, with a molecular weight of approximately 179.12 g/mol. This compound is recognized for its unique electronic properties due to the electron-withdrawing trifluoromethyl group, which can influence its reactivity and interaction with biological systems .

  • Safety Data Sheet (SDS): Information on safety hazards can be found in the Safety Data Sheet (SDS) provided by chemical suppliers [].
  • General Hazards: As with most organic compounds, 2-Fluoro-6-(trifluoromethyl)aniline should be handled with care using appropriate personal protective equipment (PPE) like gloves, safety glasses, and fume hood.
Typical of aromatic amines, including:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation and Alkylation: The amine group can be acylated or alkylated to form derivatives.
  • Reactions with Halogenating Agents: The compound can react with halogenating agents to introduce additional halogen atoms into the aromatic ring .

Several methods have been reported for synthesizing 2-fluoro-6-(trifluoromethyl)aniline:

  • Direct Fluorination: This method involves the direct introduction of fluorine into the aromatic ring using fluorinating agents under controlled conditions.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through reactions involving trifluoromethylating agents such as trifluoromethyl iodide in the presence of suitable catalysts .
  • Reduction of Nitro Compounds: Starting from a nitro derivative, reduction methods (e.g., catalytic hydrogenation) can yield the corresponding aniline.

2-Fluoro-6-(trifluoromethyl)aniline has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may contribute to the development of new drugs, particularly in areas requiring specific electronic properties.
  • Agricultural Chemicals: It may serve as an intermediate in the synthesis of agrochemicals.
  • Material Science: Due to its unique properties, it could be used in developing advanced materials or coatings .

Interaction studies involving 2-fluoro-6-(trifluoromethyl)aniline focus on its behavior in biological systems and its reactivity with other chemical entities. These studies typically assess:

  • Binding Affinity: How well it binds to certain biological targets.
  • Metabolic Stability: How resistant it is to metabolic processes within organisms.
  • Toxicological Profiles: Evaluating any potential toxic effects resulting from exposure .

Several compounds share structural similarities with 2-fluoro-6-(trifluoromethyl)aniline. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
4-Chloro-2-fluoro-6-(trifluoromethyl)anilineChlorine substituent at para positionMay exhibit different reactivity patterns compared to 2-fluoro variant
2,4-DifluoroanilineTwo fluorine substituentsDifferent electronic properties due to multiple electron-withdrawing groups
3-TrifluoromethylphenylamineTrifluoromethyl at meta positionMay show distinct biological activity due to position effects on reactivity

These compounds illustrate how variations in substituent positions and types can lead to significant differences in chemical behavior and potential applications.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-Amino-3-fluorobenzotrifluoride

Dates

Modify: 2023-08-15

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